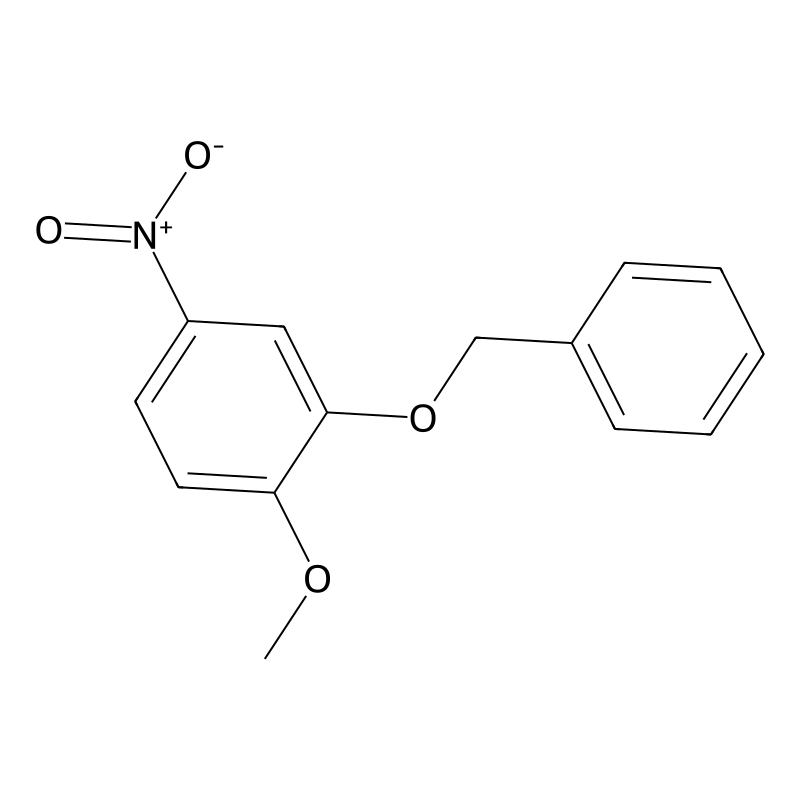2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- CYP2C9 Inhibitor: One supplier lists 2-(Benzyloxy)-1-methoxy-4-nitrobenzene as a potential inhibitor of the Cytochrome P450 2C9 (CYP2C9) enzyme []. CYP2C9 is a liver enzyme responsible for metabolizing various drugs and other xenobiotics []. Inhibitors of this enzyme can potentially alter the metabolism and efficacy of co-administered medications.
2-(Benzyloxy)-1-methoxy-4-nitrobenzene is an organic compound classified as an aromatic ether. Its structure features a benzene ring substituted with three distinct groups: a benzyloxy group, a methoxy group, and a nitro group. The molecular formula for this compound is C15H15NO3, and its unique arrangement of functional groups contributes to its reactivity and potential applications in various fields of chemistry, including organic synthesis and medicinal chemistry.
- Reduction: The nitro group can be converted to an amino group through reduction, typically using agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
- Substitution: Both the methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions, allowing them to be replaced by other nucleophiles under suitable conditions.
- Oxidation: The benzyloxy group can be oxidized to a benzaldehyde using oxidizing agents like potassium permanganate.
These reactions are essential for synthesizing derivatives and exploring the compound's biological activity.
The synthesis of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene typically involves several steps:
- Nitration: The starting material, 2-(Benzyloxy)-1-methoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the methoxy group.
- Introduction of Benzyloxy Group: This can be achieved via Williamson ether synthesis, where 2-hydroxy-1-methoxy-4-nitrobenzene reacts with benzyl bromide in the presence of a base like potassium carbonate.
Industrial methods may optimize these processes for larger-scale production, often utilizing continuous flow reactors for consistency in quality and yield.
2-(Benzyloxy)-1-methoxy-4-nitrobenzene has several applications:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Medicinal Chemistry: The compound is explored for potential use in drug development due to its unique structure and biological activity.
- Industrial Use: It is utilized in producing dyes, pigments, and other industrial chemicals .
Interaction studies are crucial for understanding how 2-(Benzyloxy)-1-methoxy-4-nitrobenzene interacts with various biological targets. Initial findings indicate potential interactions with enzymes and receptors that could lead to significant biological effects. Further research is needed to clarify these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 2-(Benzyloxy)-1-methoxy-4-nitrobenzene. Here are some notable examples:
| Compound Name | Key Features |
|---|---|
| 2-(Benzyloxy)-1-methoxybenzene | Lacks the nitro group; less reactive in certain reactions. |
| 2-(Benzyloxy)-1-nitrobenzene | Lacks the methoxy group; affects solubility and reactivity. |
| 1-Methoxy-4-nitrobenzene | Lacks the benzyloxy group; less versatile in synthetic applications. |
Uniqueness
The uniqueness of 2-(Benzyloxy)-1-methoxy-4-nitrobenzene lies in its combination of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination enhances its reactivity and allows for a wide range of chemical transformations, making it valuable for research and industrial applications.








